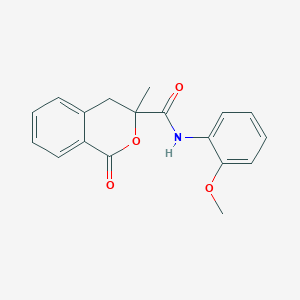![molecular formula C21H20N2O5S2 B12125593 2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125593.png)
2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-[(5Z)-4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzyliden)-1,3-thiazolidin-3-yl]benzamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinonring, eine Benzamidgruppe und mehrere Methoxygruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-N-[(5Z)-4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzyliden)-1,3-thiazolidin-3-yl]benzamid beinhaltet typischerweise die Kondensation von 3,4,5-Trimethoxybenzaldehyd mit Thiosemicarbazid, um das entsprechende Thiosemicarbazon zu bilden. Dieses Zwischenprodukt wird dann unter basischen Bedingungen mit 2-Methylbenzoylchlorid cyclisiert, um das Endprodukt zu ergeben .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Labor-Syntheseverfahrens beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, umfassen, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-N-[(5Z)-4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzyliden)-1,3-thiazolidin-3-yl]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Thiazolidinonring in einen Thiazolidinring umwandeln.
Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Substitutionsreaktionen erfordern oft Katalysatoren oder bestimmte Lösungsmittel, um den Austausch von funktionellen Gruppen zu erleichtern.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Thiazolidinderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-[(5Z)-4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzyliden)-1,3-thiazolidin-3-yl]benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung hat sich als potenzielles antimikrobielles und antioxidatives Mittel erwiesen.
Medizin: Die Forschung ist im Gange, um sein Potenzial als Antikrebsmittel zu untersuchen, da es bestimmte Enzyme und Signalwege hemmen kann.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie erhöhter Stabilität oder Reaktivität eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-N-[(5Z)-4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzyliden)-1,3-thiazolidin-3-yl]benzamid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme hemmen, die an oxidativem Stress und Entzündungen beteiligt sind, was zu ihren potenziellen therapeutischen Wirkungen führt. Darüber hinaus kann es mit zellulären Rezeptoren interagieren, um Signaltransduktionswege zu modulieren, was zu seiner biologischen Aktivität beiträgt .
Wirkmechanismus
The mechanism of action of 2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Methyl-N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzyliden)hydrazino)ethyl)benzamid
- 2-Methyl-N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzyliden)hydrazino)ethyl)benzamid
Einzigartigkeit
2-Methyl-N-[(5Z)-4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzyliden)-1,3-thiazolidin-3-yl]benzamid ist einzigartig aufgrund seines Thiazolidinonrings und des Vorhandenseins mehrerer Methoxygruppen, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
Molekularformel |
C21H20N2O5S2 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C21H20N2O5S2/c1-12-7-5-6-8-14(12)19(24)22-23-20(25)17(30-21(23)29)11-13-9-15(26-2)18(28-4)16(10-13)27-3/h5-11H,1-4H3,(H,22,24)/b17-11- |
InChI-Schlüssel |
PBIASTPYZQVAIC-BOPFTXTBSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12125514.png)
![{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid](/img/structure/B12125522.png)


![3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12125538.png)
![Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125545.png)
![1H-[1,2,5]Oxadiazolo[3,4-b][1,4]diazepine-5,7(3H,4H)-dione, 6,8-dihydro-](/img/structure/B12125548.png)
![Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]-](/img/structure/B12125558.png)
![4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12125566.png)
![2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12125568.png)
![1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12125575.png)
![6-phenyl-2-pyridin-3-yl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12125577.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B12125583.png)

